![molecular formula C8H5N5O4 B2945939 5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid CAS No. 926199-53-3](/img/structure/B2945939.png)
5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
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Overview
Description
5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C8H5N5O4 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is 1S/C8H5N5O4/c14-8(15)6-3-5(13(16)17)1-2-7(6)12-4-9-10-11-12/h1-4H,(H,14,15) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications
High Nitrogen Energetic Compound
5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a high nitrogen energetic compound . It has a high nitrogen content and a high positive heat of formation . This makes it a powerful building block for high-energy compounds .
Good Oxygen Balance
This compound has a good oxygen balance . The oxygen balance of an energetic material is a measure of the excess or deficiency of oxygen in its composition to completely convert all carbon to carbon dioxide, hydrogen to water, and metal to metal oxide .
Potential Use in Drug Discovery
Imidazole, a similar compound, has found broad applications in drug discovery . Given the structural similarities, 5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid could potentially have similar applications .
Organic Synthesis
Imidazole has been used in organic synthesis . 5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, with its similar structure, could potentially be used in similar ways .
Polymer Chemistry
Imidazole has found applications in polymer chemistry . Given the structural similarities, 5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid could potentially have similar applications .
Supramolecular Chemistry
Imidazole has been used in supramolecular chemistry . 5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, with its similar structure, could potentially be used in similar ways .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
Future Directions
Mechanism of Action
Mode of Action
Tetrazoles, a class of synthetic organic heterocyclic compounds, are known to easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can undergo exothermic reactions with reducing agents .
Biochemical Pathways
Tetrazoles can act as bioisosteres for carboxylate groups because they have similar pKa and are deprotonated at physiological pH . This suggests that they may interact with biochemical pathways involving carboxylate groups.
Pharmacokinetics
Tetrazoles, as a bioisostere of the carboxylic acid group, can boost lipophilicity, enhance bioavailability, and have lesser negative effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid. For instance, tetrazoles are known to react with acidic materials and strong oxidizers . Therefore, the pH and redox conditions of the environment could potentially influence the compound’s action. Additionally, the compound’s storage temperature is room temperature, suggesting that it may be stable under normal environmental conditions .
properties
IUPAC Name |
5-nitro-2-(tetrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O4/c14-8(15)6-3-5(13(16)17)1-2-7(6)12-4-9-10-11-12/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMXTXSCYARSKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid |
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